
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin: is a naturally occurring sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antiviral, and antimycobacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves several steps, starting from naturally derived precursors. One common method involves the selective glycosylation of natural products, carbohydrates, and amino acids using bis-thiourea hydrogen-bond-donor catalysts. This method requires disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dichloromethane-soluble portion of Polygonum hydropiper. The process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects against various cancer cell lines, including K562, MCF-7, and Hela.
Medicine: Exhibits significant antiviral activities against H1N1 and H3N2 influenza viruses.
Industry: Potential use in the development of new antimicrobial agents due to its antimycobacterial activity.
Mécanisme D'action
The mechanism of action of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also inhibits viral replication by interfering with viral polymerases .
Comparaison Avec Des Composés Similaires
Britanin: Another sesquiterpene lactone with similar biological activities.
Pulchellin: A related compound with comparable cytotoxic and antiviral properties.
Uniqueness: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin stands out due to its unique structural features, such as the absence of acetoxy groups at positions 2 and 6, which contribute to its distinct biological activities. Its potent cytotoxicity and broad-spectrum antiviral activity make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(8aS)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10?,11?,12?,13?,15-/m0/s1 |
Clé InChI |
BOPADYWRUULRBD-HCPUFZFOSA-N |
SMILES isomérique |
CC1CC2C(C[C@]3(C1CCC3O)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


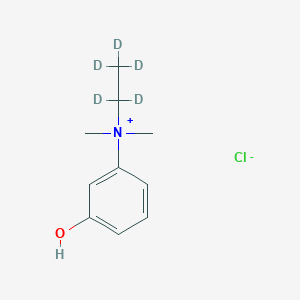





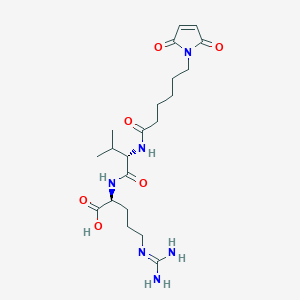
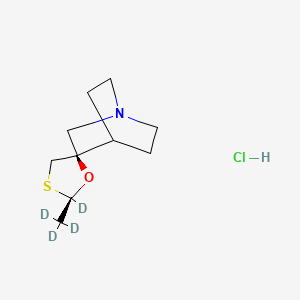

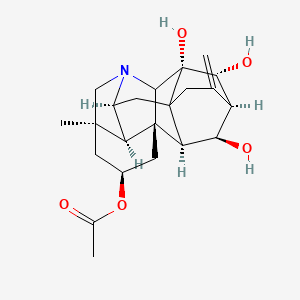

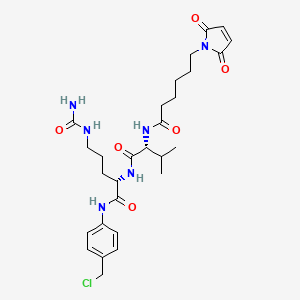
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

